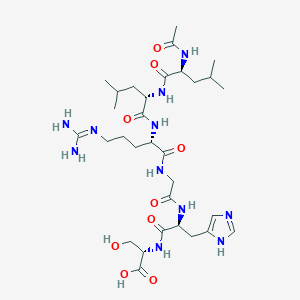
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- is a synthetic peptide compound It is composed of several amino acids, including L-serine, N-acetyl-L-leucine, L-leucine, L-arginine, glycine, and L-histidine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other functional groups or amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.
科学的研究の応用
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including neuroprotection and anti-inflammatory effects
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用機序
The mechanism of action of L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- involves its interaction with specific molecular targets and pathways. It can activate glycine receptors and upregulate PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . The peptide may also modulate the release of cytokines and promote cellular proliferation and differentiation.
類似化合物との比較
Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and neurotransmitter production.
D-Serine: A co-agonist of NMDA receptors, playing a role in synaptic plasticity and neuroprotection.
N-Acetyl-L-Leucine: Used in the treatment of neurological disorders and as a neuroprotective agent.
Uniqueness
L-Serine, N-acetyl-L-leucyl-L-leucyl-L-arginylglycyl-L-histidyl- is unique due to its specific combination of amino acids, which may confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and potential clinical applications.
特性
CAS番号 |
402713-85-3 |
|---|---|
分子式 |
C31H53N11O9 |
分子量 |
723.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C31H53N11O9/c1-16(2)9-21(38-18(5)44)27(47)41-22(10-17(3)4)28(48)40-20(7-6-8-35-31(32)33)26(46)36-13-25(45)39-23(11-19-12-34-15-37-19)29(49)42-24(14-43)30(50)51/h12,15-17,20-24,43H,6-11,13-14H2,1-5H3,(H,34,37)(H,36,46)(H,38,44)(H,39,45)(H,40,48)(H,41,47)(H,42,49)(H,50,51)(H4,32,33,35)/t20-,21-,22-,23-,24-/m0/s1 |
InChIキー |
JVOZMBZPDXWTBH-LSBAASHUSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)C |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















